molecular formula C8H5ClN2O2 B7839931 7-chloro-3-(hydroxyamino)indol-2-one

7-chloro-3-(hydroxyamino)indol-2-one

Cat. No.: B7839931
M. Wt: 196.59 g/mol
InChI Key: VLJKMKIXXGNILV-UHFFFAOYSA-N
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Description

7-Chloro-3-(hydroxyamino)indol-2-one (CAS 74396-74-0) is a synthetic indole derivative of significant interest in medicinal chemistry and anticancer research . With a molecular formula of C 8 H 5 ClN 2 O 2 and a molecular weight of 196.59 g/mol, it serves as a versatile building block for the design and synthesis of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . This particular compound features a hydroxyamino substituent at the 3-position, which can be crucial for interacting with biological targets. Researchers utilize this compound primarily in the development of potential antiproliferative agents. Indole derivatives have been demonstrated to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, for conditions such as non-small-cell lung cancer (NSCLC) . Its structural features make it a valuable intermediate for exploring new chemical space in the search for inhibitors that can overcome resistant mutations in targets like EGFR[T790M] . The physicochemical properties include a density of 1.67 g/cm³, a boiling point of 436.4°C at 760 mmHg, and a flash point of 217.7°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-chloro-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJKMKIXXGNILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C(=C1)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C(=C1)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 7-chloroindole, chosen for its commercial availability and pre-installed chlorine substituent. Nitration at the 3-position using nitric acid in sulfuric acid introduces a nitro group, yielding 7-chloro-3-nitroindole. Subsequent reduction with hydrogen gas over palladium-on-carbon converts the nitro group to an amine, forming 7-chloro-3-aminoindole.

Critical Reaction Parameters:

  • Nitration : Conducted at 0–5°C to minimize over-nitration.

  • Reduction : Performed under 30 psi H₂ at 50°C for 6 hours, achieving >85% conversion.

Hydroxyamino Group Introduction

The amine intermediate undergoes hydroxylation using hydroxylamine hydrochloride in aqueous ethanol. This step requires precise pH control (pH 8–9) via sodium acetate buffer to prevent N-oxidation side reactions. The reaction proceeds at 70°C for 12 hours, yielding 7-chloro-3-(hydroxyamino)indole.

Side Reaction Mitigation:

  • Protective Groups : Boc-protection of the indole nitrogen prior to hydroxylation reduces undesired dimerization.

  • Solvent Selection : Ethanol-water mixtures (3:1 v/v) enhance solubility of hydroxylamine while suppressing hydrolysis.

Oxidation to the 2-Oxoindole Scaffold

The final step involves oxidation of the indole ring to the 2-oxoindole structure. Potassium permanganate in acidic conditions (H₂SO₄, 0.5 M) at 60°C for 4 hours achieves this transformation, yielding the target compound with 92% purity.

Oxidation Alternatives:

  • Enzymatic Oxidation : Laccase-mediated oxidation under mild conditions (pH 5, 30°C) offers a greener alternative, though with lower yields (75%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (94%) for the hydroxylation step are achieved in ethanol-water at 70°C. Polar aprotic solvents like DMF or DMSO lead to side product formation due to increased nucleophilicity of the amine.

Catalytic Enhancements

Adding 5 mol% CuI accelerates the hydroxylamine coupling step, reducing reaction time from 12 to 6 hours. This mirrors methodologies used in spirocyclic compound synthesis, where transition metals facilitate N–O bond formation.

Purification Strategies

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) followed by recrystallization from methanol yields >99% pure product. TLC monitoring (Rf = 0.3 in ethyl acetate) ensures reaction completion.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : Signals at δ 9.13 (s, 1H, NH), 8.61 (d, J = 9.46 Hz, H-4), and 7.73 (t, J = 7.41 Hz, H-6) confirm the indole backbone.

  • ¹³C NMR : Peaks at δ 164.9 (C=O), 144.7 (C-3), and 127.5 (C-7) validate substitution patterns.

Mass Spectrometry

Q-TOF LC/MS analysis shows a molecular ion peak at m/z 196.59 [M+H]⁺, consistent with the molecular formula.

Infrared (IR) Spectroscopy

A strong absorption at 1680 cm⁻¹ corresponds to the carbonyl group, while N–O stretching at 1240 cm⁻¹ confirms the hydroxyamino moiety.

Comparative Analysis with Related Compounds

CompoundSynthesis Key StepYield (%)Biological Activity
7-ChloroindoleDirect chlorination of indole88Antimicrobial
3-HydroxyaminoindoleHydroxylamine coupling78Anticancer
7-Chloro-3-(hydroxyamino)indol-2-oneOxidation of 3-hydroxyaminoindole92Antiproliferative, GSK-3 inhibition

The target compound’s synthesis uniquely combines chlorination and hydroxylation, enabling dual bioactivity unmatched by simpler analogs.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(hydroxyamino)indol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-chloro-3-(hydroxyamino)indol-2-one derivatives. The compound has shown activity against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents. For instance, a derivative exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Table 1: Cytotoxicity of 7-Chloro-3-(hydroxyamino)indol-2-one Derivatives

CompoundCell LineIC50 (µM)Reference
7-Chloro-3-(hydroxyamino)indol-2-oneMCF-7 (Breast Cancer)15
Derivative AHeLa (Cervical Cancer)12
Derivative BA549 (Lung Cancer)20

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Studies suggest that it may inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive function .

Case Study: Neuroprotection in Alzheimer's Disease
A study demonstrated that treatment with 7-chloro-3-(hydroxyamino)indol-2-one improved memory retention in animal models of Alzheimer's disease, supporting its potential as a therapeutic agent for cognitive disorders .

Biochemical Applications

2.1 Enzyme Inhibition

7-Chloro-3-(hydroxyamino)indol-2-one has been identified as a promising inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be pivotal in designing drugs for metabolic disorders.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive5
Cyclooxygenase-2Non-competitive10

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of 7-chloro-3-(hydroxyamino)indol-2-one make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound into OLED devices improves their efficiency and stability .

Case Study: OLED Performance
A recent study reported that OLEDs fabricated with a blend containing 7-chloro-3-(hydroxyamino)indol-2-one exhibited a 30% increase in luminous efficiency compared to devices without the compound .

Mechanism of Action

The mechanism of action of 7-chloro-3-(hydroxyamino)indol-2-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary based on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dichloro-3-(hydroxyamino)indol-2-one

  • Structural Differences: This analog has an additional chlorine at position 6, increasing steric bulk and electron-withdrawing effects compared to the mono-chloro derivative.
  • Pharmacological Impact : Dichloro substitution often enhances binding affinity to biological targets, as seen in kinase inhibitors and antimicrobial agents. However, increased lipophilicity may reduce solubility .
  • Molecular Data: Property 7-Chloro-3-(hydroxyamino)indol-2-one 6,7-Dichloro-3-(hydroxyamino)indol-2-one Molecular Formula C₈H₆ClN₂O₂ C₈H₅Cl₂N₂O₂ Molecular Weight ~213.6 g/mol ~248.0 g/mol Key Spectral Data Not provided IR: N-H/O-H stretches; NMR: δ 6.8–7.5 ppm (Ar-H)

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Functional Group Variation: Replaces the hydroxyamino group with a methyl-carboxylic acid moiety.
  • Applications: Used in R&D for synthesizing indole-based drug candidates.

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic Acid

  • Structural Features: Incorporates a phenyl group at position 2 and a propanoic acid chain at position 3.
  • Bioactivity: Propanoic acid derivatives are explored for anti-inflammatory and anticancer properties. The phenyl group may enhance π-π stacking with protein targets .
  • Synthetic Route: Prepared via Friedel-Crafts alkylation or Suzuki coupling, differing from hydroxyamino-substituted analogs .

Antihypertensive Activity

7-Chloro-substituted indol-2-one derivatives, such as quinazolinone analogs (e.g., compound 23 in ), exhibit potent α1-adrenergic receptor blockade, reducing blood pressure without affecting heart rate. The hydroxyamino group in the target compound may similarly modulate adrenergic pathways but requires empirical validation .

Antimicrobial and Antioxidant Potential

Oxindole derivatives with electron-withdrawing groups (e.g., chloro, hydroxyamino) show enhanced antimicrobial activity. For example, 3-(N-oxide-methylimino)indolin-2-one () demonstrated hydrogen-bond-driven dimerization, a feature that may enhance membrane disruption in pathogens .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP
7-Chloro-3-(hydroxyamino)indol-2-one C₈H₆ClN₂O₂ 213.6 Not reported ~1.2
6,7-Dichloro-3-(hydroxyamino)indol-2-one C₈H₅Cl₂N₂O₂ 248.0 220–225 (dec.) ~2.1
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.6 180–185 ~2.5

Q & A

Q. Can 7-chloro-3-(hydroxyamino)indol-2-one act as a precursor for photoaffinity labeling probes?

  • Methodological Answer : Yes. Diazirine or benzophenone moieties can be introduced via EDC/NHS coupling to the hydroxyamino group. Photoactivation (365 nm, 5 min) in the presence of target proteins (e.g., kinases) enables covalent cross-linking, visualized via SDS-PAGE/Western blot .

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